molecular formula C24H24N2O B15161337 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline CAS No. 675624-32-5

3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline

Cat. No.: B15161337
CAS No.: 675624-32-5
M. Wt: 356.5 g/mol
InChI Key: YWYORTLIRHQWEP-QGZVFWFLSA-N
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Description

3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline is a complex organic compound that features a quinoline core, a benzofuran moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated derivatives.

Scientific Research Applications

3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline apart is its unique combination of structural features from benzofuran, quinoline, and pyrrolidine. This combination may confer unique biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

CAS No.

675624-32-5

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

3-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]quinoline

InChI

InChI=1S/C24H24N2O/c1-17-5-4-11-26(17)12-10-22-15-20-13-18(8-9-24(20)27-22)21-14-19-6-2-3-7-23(19)25-16-21/h2-3,6-9,13-17H,4-5,10-12H2,1H3/t17-/m1/s1

InChI Key

YWYORTLIRHQWEP-QGZVFWFLSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC5=CC=CC=C5N=C4

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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